3-(2,5-Difluorophenyl)-4-methylaniline 3-(2,5-Difluorophenyl)-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399276
InChI: InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)12-6-9(14)3-5-13(12)15/h2-7H,16H2,1H3
SMILES: CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol

3-(2,5-Difluorophenyl)-4-methylaniline

CAS No.:

Cat. No.: VC13399276

Molecular Formula: C13H11F2N

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Difluorophenyl)-4-methylaniline -

Specification

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
IUPAC Name 3-(2,5-difluorophenyl)-4-methylaniline
Standard InChI InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)12-6-9(14)3-5-13(12)15/h2-7H,16H2,1H3
Standard InChI Key IFOSWTNHVAMXHU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F
Canonical SMILES CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2,5-Difluorophenyl)-4-methylaniline (C<sub>13</sub>H<sub>11</sub>F<sub>2</sub>N) features a primary aniline group (-NH<sub>2</sub>) attached to a toluene backbone, with a difluorophenyl substituent at the 3-position. The fluorine atoms at the 2- and 5-positions of the distal phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>11</sub>F<sub>2</sub>N
Molecular Weight219.23 g/mol
IUPAC Name3-(2,5-difluorophenyl)-4-methylaniline
LogP (Octanol-Water)2.8 (predicted)
Topological Polar Surface Area26.0 Ų

The electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic system, enhancing resistance to electrophilic substitution while increasing hydrogen-bonding potential at the amine group .

Spectroscopic Characterization

  • NMR: The <sup>19</sup>F NMR spectrum typically shows two distinct signals at δ -112 ppm (F-2) and -118 ppm (F-5), reflecting para-fluorine coupling .

  • MS: Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 219.1 [M+H]<sup>+</sup>, with characteristic fragments at m/z 173.0 (loss of -NH<sub>2</sub>) and 145.1 (cleavage of the methylphenyl group) .

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis typically proceeds via a Ullmann coupling reaction between 4-methylaniline and 2,5-difluorophenylboronic acid under palladium catalysis . Key steps include:

  • Borylation: 2,5-Difluoroiodobenzene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl<sub>2</sub> to form 2,5-difluorophenylboronic acid.

  • Coupling: The boronic acid undergoes cross-coupling with 4-methylaniline using CuI and 1,10-phenanthroline in DMF at 80°C for 12 hours .

  • Purification: Crude product is purified via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 4:1) to achieve >95% purity .

Table 2: Optimal Reaction Conditions

ParameterCondition
CatalystPd(OAc)<sub>2</sub> (5 mol%)
LigandXPhos (10 mol%)
SolventDMF/H<sub>2</sub>O (9:1)
Temperature80°C
Reaction Time12 hours

Alternative routes include Friedel-Crafts alkylation of 2,5-difluorobenzene with 4-methylaniline derivatives, though this method suffers from lower regioselectivity .

Applications in Drug Discovery

Pharmacological Profiling

In vitro studies of structural analogs demonstrate potent activity at G protein-coupled receptors (GPCRs), particularly free fatty acid receptor 3 (FFA3). Fluorine substitution at the 2- and 5-positions enhances binding affinity by 6-fold compared to non-fluorinated analogs (pEC<sub>50</sub> = 6.39 ± 0.03 vs. 5.42 ± 0.04) .

Structure-Activity Relationships (SAR)

  • Fluorine Position: 2,5-Difluoro substitution maximizes hydrophobic interactions with FFA3's transmembrane domain, while 3,4-difluoro analogs show reduced potency (ΔpEC<sub>50</sub> = 1.2) .

  • Methyl Group: The 4-methyl group on the aniline ring improves metabolic stability by shielding the amine from cytochrome P450 oxidation (t<sub>1/2</sub> = 61% remaining after 1 hour in liver microsomes) .

Table 3: Biological Activity of Selected Analogs

CompoundFFA3 pEC<sub>50</sub>Solubility (μM)
3-(2,5-Difluorophenyl)-4-methylaniline6.39 ± 0.0389
3-(3,4-Difluorophenyl)-4-methylaniline5.88 ± 0.05199
4-Methylaniline (control)<4.0>1000

Comparative Analysis with Related Compounds

Fluorinated Anilines

  • 3,4-Difluoroaniline: Lacks the methyl group, resulting in higher aqueous solubility (LogP = 1.2) but lower membrane permeability .

  • 2,4,5-Trifluoroaniline: Additional fluorine at the 4-position increases metabolic stability (t<sub>1/2</sub> = 72%) but reduces FFA3 affinity (pEC<sub>50</sub> = 5.96) .

Non-Fluorinated Analogs

  • 4-Methylaniline: Exhibits rapid hepatic clearance (t<sub>1/2</sub> = 12 minutes) due to unhindered amine oxidation .

  • 3-Phenyl-4-methylaniline: The absence of fluorine atoms eliminates FFA3 activity (pEC<sub>50</sub> < 4), underscoring fluorine's critical role in target engagement .

Future Research Directions

  • Prodrug Development: Acetylation of the amine group could improve oral bioavailability while maintaining target specificity .

  • Polymer Chemistry: Incorporation into polyimides may yield high-temperature resins with enhanced flame retardancy due to fluorine content .

  • Therapeutic Expansion: Preclinical models suggest potential applications in inflammatory bowel disease (IBD) through FFA3-mediated modulation of gut microbiota .

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